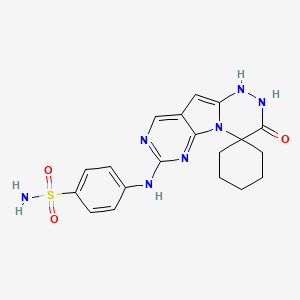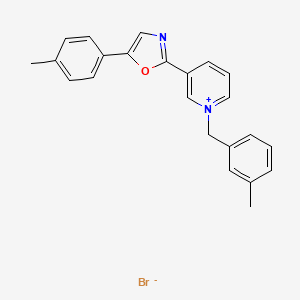
AMPK activator 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMPK activator 13 is a small molecule that selectively activates the alpha-1 subunit of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, activated in response to conditions that deplete cellular energy levels, such as nutrient starvation, hypoxia, and exposure to toxins . This compound has shown potential in inhibiting melanoma cell proliferation by inducing G1-S cell cycle arrest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AMPK activator 13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions: AMPK activator 13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
AMPK activator 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of AMPK in various chemical reactions.
Biology: Investigated for its role in cellular energy homeostasis and its potential therapeutic effects on metabolic disorders.
Medicine: Explored for its potential in treating diseases such as cancer, diabetes, and cardiovascular diseases by modulating AMPK activity
Industry: Utilized in the development of new therapeutic agents targeting AMPK for various medical conditions.
Wirkmechanismus
AMPK activator 13 exerts its effects by selectively binding to the alpha-1 subunit of AMPK, leading to its activation. This activation involves a conformational change in the AMPK complex, allowing further activation by phosphorylation of threonine-172 in the alpha subunit . The activated AMPK then modulates various metabolic pathways to balance nutrient supply with energy demand .
Vergleich Mit ähnlichen Verbindungen
Compound 2: Another small molecule activator of AMPK with partial allosteric activation of alpha-2 complexes.
Salicylate: Activates AMPK by directly interacting with the beta-1 subunit.
AICAR: A classical AMPK tool compound that is phosphorylated to form ZMP, an activator of AMPK.
Uniqueness: AMPK activator 13 is unique in its selective activation of the alpha-1 subunit of AMPK, making it a valuable tool for studying the specific roles of this subunit in various physiological processes. Its ability to inhibit melanoma cell proliferation further highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C23H21BrN2O |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-2-[1-[(3-methylphenyl)methyl]pyridin-1-ium-3-yl]-1,3-oxazole;bromide |
InChI |
InChI=1S/C23H21N2O.BrH/c1-17-8-10-20(11-9-17)22-14-24-23(26-22)21-7-4-12-25(16-21)15-19-6-3-5-18(2)13-19;/h3-14,16H,15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RZXBFSPJLVWWQP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=C[N+](=CC=C3)CC4=CC=CC(=C4)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)
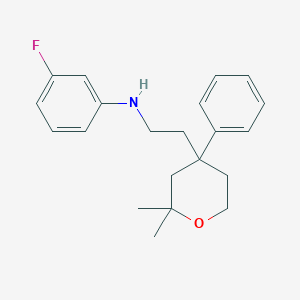
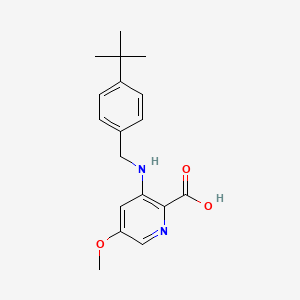

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
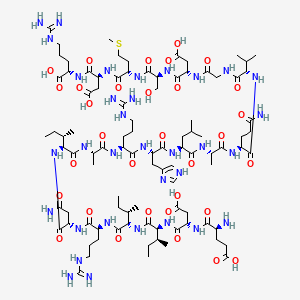
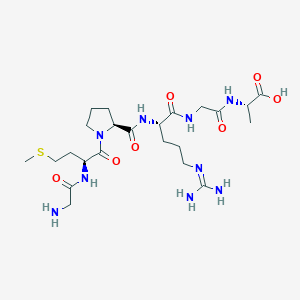
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)

![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
